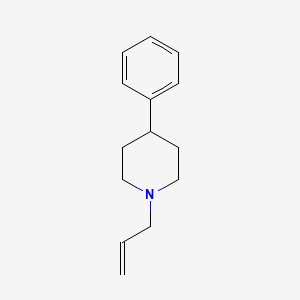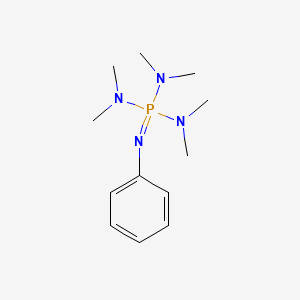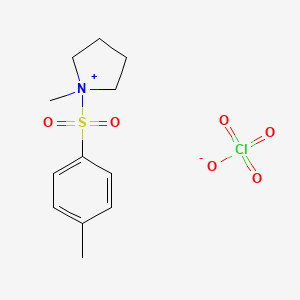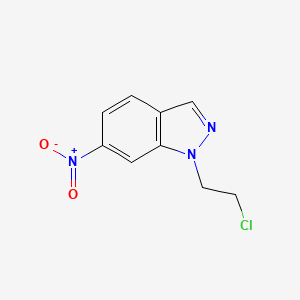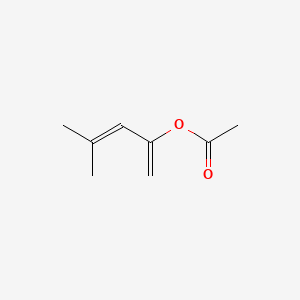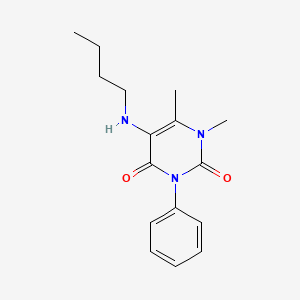
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a butylamino group at the 5-position, dimethyl groups at the 1 and 6 positions, and a phenyl group at the 3-position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl-, the synthetic route may involve:
N-Alkylation: Introduction of the butylamino group at the 5-position can be achieved through N-alkylation reactions using butylamine and appropriate alkylating agents.
Methylation: The dimethyl groups at the 1 and 6 positions can be introduced through methylation reactions using methyl iodide or similar reagents.
Aryl Substitution: The phenyl group at the 3-position can be introduced through aryl substitution reactions using phenyl halides and suitable catalysts.
Industrial Production Methods
Industrial production of uracil derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phenyl halides, alkylating agents, and suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
科学研究应用
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in nucleic acid metabolism.
Interacting with Nucleic Acids: Binding to RNA or DNA and affecting their structure and function.
Modulating Cellular Pathways: Influencing cellular signaling pathways and gene expression.
相似化合物的比较
Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- can be compared with other uracil derivatives such as:
5-Fluorouracil: An anticancer drug that inhibits thymidylate synthase and interferes with DNA synthesis.
6-Azauracil: An inhibitor of RNA synthesis used in biochemical research.
1-Methyluracil: A derivative used in the study of nucleic acid chemistry.
The unique structural modifications of Uracil, 5-(butylamino)-1,6-dimethyl-3-phenyl- confer distinct chemical and biological properties, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
31991-98-7 |
|---|---|
分子式 |
C16H21N3O2 |
分子量 |
287.36 g/mol |
IUPAC 名称 |
5-(butylamino)-1,6-dimethyl-3-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H21N3O2/c1-4-5-11-17-14-12(2)18(3)16(21)19(15(14)20)13-9-7-6-8-10-13/h6-10,17H,4-5,11H2,1-3H3 |
InChI 键 |
KYJJTIBGMAGFPS-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=C(N(C(=O)N(C1=O)C2=CC=CC=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


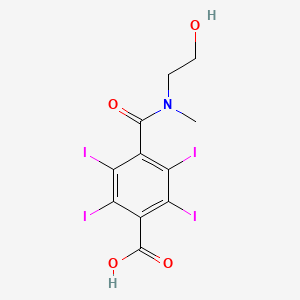
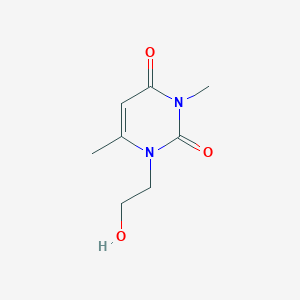
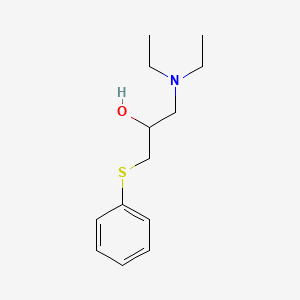
![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
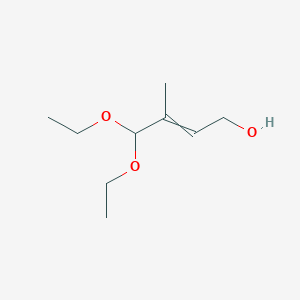
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
